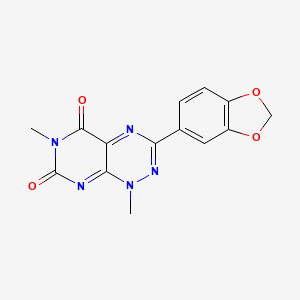

Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(1,3-benzodioxol-5-yl)-1,6-dimethyl-

Description

Pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione derivatives are a class of heterocyclic compounds with a fused pyrimidine-triazine core. The target compound, 3-(1,3-benzodioxol-5-yl)-1,6-dimethyl-, features a 1,3-benzodioxol group at position 3 and methyl groups at positions 1 and 4. The benzodioxol moiety, a cyclic ether with electron-rich aromaticity, enhances metabolic stability and binding affinity to biological targets compared to simpler substituents like methyl or benzyl groups .

Synthetic routes for such derivatives often involve hydrazone intermediates and regioselective alkylation, as demonstrated in studies by Lacrampe et al. (2009), who developed methods to introduce substituents at the N1, C3, and N8 positions . The compound’s antitumor activity is linked to its ability to inhibit β-catenin/TCF transcription, a pathway critical in colorectal cancers, with IC50 values in the micromolar range .

Properties

CAS No. |

52199-05-0 |

|---|---|

Molecular Formula |

C14H11N5O4 |

Molecular Weight |

313.27 g/mol |

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |

InChI |

InChI=1S/C14H11N5O4/c1-18-13(20)10-12(16-14(18)21)19(2)17-11(15-10)7-3-4-8-9(5-7)23-6-22-8/h3-5H,6H2,1-2H3 |

InChI Key |

FEQRWFABERLIOV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC4=C(C=C3)OCO4)C |

Origin of Product |

United States |

Preparation Methods

Formation of Hydrazone Intermediates

The initial step involves the synthesis of hydrazones by reacting hydrazine or substituted hydrazines with aldehydes or ketones bearing the desired aromatic or alkyl groups. For example, the 1,3-benzodioxol-5-yl moiety can be introduced via condensation of 1,3-benzodioxole-5-carbaldehyde with methylhydrazine or hydrazine derivatives.

- Reaction conditions: Typically carried out in ethanol or other suitable solvents at ambient or slightly elevated temperatures.

- Purification: Hydrazones are isolated by crystallization or extraction.

Condensation with Activated Chlorouracil

The hydrazone intermediates are then condensed with activated chlorouracil derivatives, such as 6-chloro-3-methyl-5-nitrouracil, to form a key intermediate that contains the uracil and hydrazone moieties linked via a nitrogen atom.

- This condensation is generally performed under mild heating conditions.

- The reaction proceeds via nucleophilic substitution at the chlorinated position on the uracil ring.

- The choice of uracil derivative influences the substitution pattern and electronic properties of the final compound.

Reductive Cyclization to Form the Pyrimido-Triazine Core

Following condensation, the intermediate undergoes reductive ring closure to form the fused pyrimido[5,4-e]-1,2,4-triazine-5,7-dione ring system.

- Reductive agents such as zinc in acetic acid or other mild reducing conditions are employed.

- This step closes the triazine ring and stabilizes the bicyclic structure.

- The reaction conditions are optimized to favor cyclization over side reactions.

Regioselective Alkylation and Substitution

For derivatives such as the 1,6-dimethyl substituted compound, regioselective alkylation is performed on the nitrogen atoms of the triazine ring.

- Methylation can be achieved using methyl iodide or dimethyl sulfate under controlled basic conditions.

- The regioselectivity is controlled by reaction conditions and the nature of the substituents.

- This step allows for fine-tuning of the compound’s pharmacological profile.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Hydrazone formation | Hydrazine derivative + 1,3-benzodioxole-5-carbaldehyde, ethanol, reflux | Hydrazone intermediate |

| 2 | Condensation | Hydrazone + 6-chloro-3-methyl-5-nitrouracil, mild heat | Uracil-hydrazone adduct |

| 3 | Reductive cyclization | Zinc, acetic acid, room temperature | Pyrimido[5,4-e]-1,2,4-triazine-5,7-dione core |

| 4 | Alkylation | Methyl iodide, base (e.g., K2CO3), solvent | 1,6-Dimethyl substitution on nitrogen |

Research Findings and Optimization

- The use of preformed hydrazone intermediates significantly improves the efficiency and yields of the cyclization step compared to direct hydrazine condensation.

- Methylhydrazine serves as an effective hydrazine surrogate, enabling selective formation of isomeric pyrimidotriazinediones and facilitating subsequent regioselective alkylation.

- The synthetic route is versatile, allowing for substitution at multiple positions, which is crucial for exploring structure-activity relationships in pharmacological studies.

- The three-step process (hydrazone formation, condensation, and ring closure) has been demonstrated to be robust and scalable for laboratory synthesis.

- Analogues synthesized via this method have shown promising biological activities, such as cytoprotection and heat shock factor 1 activation, highlighting the importance of synthetic accessibility.

Notes on Purification and Characterization

- Purification of intermediates and final products is typically performed by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

- Structural confirmation is achieved through NMR spectroscopy, mass spectrometry, and X-ray crystallography when available.

- The molecular weight of the target compound is approximately 313.27 g/mol, consistent with the formula C14H11N5O4.

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C14H11N5O4 |

| Molecular Weight | 313.27 g/mol |

| Key Intermediate | Hydrazone from 1,3-benzodioxole-5-carbaldehyde |

| Uracil Derivative | 6-chloro-3-methyl-5-nitrouracil |

| Reducing Agent | Zinc in acetic acid |

| Alkylation Agent | Methyl iodide or equivalent |

| Typical Solvents | Ethanol, acetic acid, organic solvents for alkylation |

| Reaction Temperature | Ambient to reflux depending on step |

| Yield Range | Moderate to high (varies with substituents) |

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex heterocyclic structure that contributes to its biological activity. Its molecular formula is with a molecular weight of 329.31 g/mol. The unique arrangement of nitrogen and oxygen atoms within its structure allows for interactions with various biological targets.

Pharmacological Applications

- Antimicrobial Activity :

-

Heat Shock Factor Amplification :

- Studies indicate that these compounds can act as small molecule amplifiers of heat shock factor 1 (HSF1), enhancing its transcriptional activity under stress conditions. One notable derivative demonstrated an EC50 value of 2.5 µM in promoting HSF1 activity and provided significant cytoprotection in cellular toxicity models .

- Anticancer Properties :

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various pyrimido[5,4-e]-1,2,4-triazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the triazine ring enhanced antibacterial potency significantly compared to the parent compound.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 15 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 20 µg/mL |

Case Study 2: Cytoprotective Effects

In a cellular model of oxidative stress induced by rotenone and oxygen-glucose deprivation, a specific derivative showed remarkable cytoprotective effects at concentrations as low as 0.23 µM, indicating its potential for therapeutic use in neurodegenerative diseases.

Synthetic Routes

The synthesis of pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones typically involves the condensation of hydrazones with activated chlorouracil derivatives. This method allows for the introduction of various substituents at critical positions on the triazine ring, facilitating the exploration of structure-activity relationships .

Mechanism of Action

The mechanism by which 3-(Benzo[d][1,3]dioxol-5-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to therapeutic effects such as cancer cell apoptosis . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Observations:

- Substituent Position 3 : The 1,3-benzodioxol group in the target compound enhances β-catenin/TCF inhibition (IC50: 0.016 µM) compared to xanthothricin (IC50: 0.3 µM), likely due to improved hydrophobic interactions with the TCF4 binding pocket .

- Methyl vs. Benzyl Groups : Toxoflavin (1,6-Me) and CH004 (3-benzyl) show overlapping CBS inhibition but differ in selectivity. CH004’s benzyl group improves solubility and reduces off-target cytotoxicity in colon cancer models .

- Cytoprotection: Derivatives with aryl groups at position 3, such as the target compound, exhibit cytoprotective effects against rotenone-induced toxicity (EC50: 0.23 µM), surpassing simpler methyl-substituted analogues .

Pharmacological Profiles

Antitumor Activity

- The target compound’s 3-(1,3-benzodioxol-5-yl) group confers superior activity in colorectal cancer models, with a therapeutic index (LD50/IC50) of 8.32, compared to xanthothricin’s narrow window (LD50/IC50 < 2) .

- Toxoflavin and its derivatives, while potent, exhibit general cytotoxicity at higher doses, limiting clinical utility .

Enzyme Inhibition

- CBS Inhibition : Toxoflavin (IC50: 1–3 µM) and CH004 (IC50: 0.5–2 µM) inhibit cystathionine β-synthase (CBS), a target in hydrogen sulfide (H2S)-driven cancers. The target compound’s benzodioxol group may reduce CSE off-target effects observed in toxoflavin .

- Chaperone Amplification : Derivatives like 3-(4-methoxyphenyl)-1-phenyl-6-Me activate heat shock factor 1 (HSF1), offering neuroprotection in Parkinson’s models (80% cell viability at 2.5 µM) .

Biological Activity

Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of the compound Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione , specifically focusing on its derivatives and their potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex heterocyclic structure characterized by a pyrimidine and triazine moiety. The synthesis typically involves the condensation of hydrazones with 6-chloro-3-methyl-5-nitrouracil, allowing for various substitutions at the N1 position to yield a range of derivatives with distinct biological properties .

1. Cytoprotective Effects

Recent studies have highlighted the cytoprotective effects of pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione derivatives against neurotoxic agents such as rotenone. These compounds demonstrated significant cytoprotection with an effective concentration (EC50) as low as 0.23 µM in cellular models exposed to oxidative stress and energy deprivation . The lead compounds exhibited high selectivity ratios (CC50/EC50), indicating a favorable therapeutic index.

2. Heat Shock Factor 1 (HSF1) Amplification

These derivatives have been identified as novel small molecule amplifiers of HSF1 transcriptional activity. One notable compound showed an EC50 of 2.5 µM in enhancing HSF1 activity under mild heat stress conditions. This mechanism is crucial for cellular protection against stress-induced damage and may have implications for cancer therapy by modulating the heat shock response pathway .

Case Studies

Case Study 1: Neuroprotection in Rotenone-Induced Toxicity

A series of pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione derivatives were tested for their protective effects against rotenone toxicity in neuronal cell lines. The study revealed that certain derivatives not only protected neuronal cells but also improved metabolic stability in rat microsomes .

Case Study 2: Amplification of HSF1 Activity

In another investigation focused on HSF1-mediated stress responses, specific derivatives were shown to significantly enhance the expression of heat shock proteins under stress conditions. This amplification may offer new avenues for therapeutic interventions in diseases characterized by protein misfolding and aggregation .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activities of pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione derivatives:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing pyrimido-triazine-dione derivatives, and what are the critical optimization steps?

- Methodology : Synthesis typically involves condensation reactions with substituted aldehydes or hydrazines under controlled conditions. For example, 1,6-dimethyl derivatives can be synthesized via cyclization of hydrazinyl intermediates with nitrosating agents (e.g., NaNO₂ in acidic media) to form the triazine core. Key steps include optimizing reaction temperature (e.g., 60–80°C), solvent selection (e.g., ethanol for recrystallization), and purification via column chromatography (MeOH/EtOAC gradients) to achieve yields of 18–36% .

- Critical Parameters : Monitoring reaction progress via TLC, controlling stoichiometry of nitrosation agents, and avoiding over-oxidation are essential. Substituents on the benzodioxolyl group may require protective-group strategies to prevent side reactions .

Q. How is the structural identity of this compound validated, and what analytical techniques are prioritized?

- Methodology : Structural confirmation relies on combined spectroscopic and chromatographic methods:

- NMR : ¹H/¹³C NMR to confirm methyl groups (δ 2.5–3.5 ppm for N–CH₃), aromatic protons (δ 6.5–7.5 ppm for benzodioxolyl), and lactam carbonyls (δ 160–170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ matching C₁₈H₁₆N₆O₄).

- X-ray Crystallography : Where feasible, single-crystal analysis resolves regiochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. What biochemical mechanisms underlie this compound’s activity as a CBS inhibitor, and how are inhibitory assays designed?

- Methodology : The compound inhibits cystathionine β-synthase (CBS), a key enzyme in hydrogen sulfide (H₂S) biosynthesis. Assays use recombinant CBS, L-serine, and homocysteine substrates, with H₂S detection via fluorescent probes (e.g., AzMC). Controls include DMSO (negative) and AOAA (positive inhibitor). IC₅₀ values are determined via dose-response curves, with cross-validation using H₂S donors (e.g., GYY4137) to rule out false positives .

- Mechanistic Insight : Competitive inhibition is inferred from Lineweaver-Burk plots. Structural analogs (e.g., NSC67078) show dual CBS/CSE inhibition, necessitating selectivity assays .

Q. How do structural modifications (e.g., substituents on the benzodioxolyl group) influence bioactivity and cytotoxicity?

- Methodology : SAR studies compare derivatives with varied substituents (e.g., halogens, methoxy groups) in antimicrobial and cytotoxicity assays. For example:

- Antimicrobial Activity : Evaluated via MIC assays against Gram-negative bacteria (e.g., Burkholderia glumae) .

- Cytoprotection : Derivatives with electron-donating groups (e.g., –OCH₃) enhance HSF1 transcriptional activity in rotenone-induced neurotoxicity models (EC₅₀ = 0.23 µM) .

Q. How can conflicting reports of cytotoxicity (e.g., toxoflavin’s toxicity vs. cytoprotective effects) be reconciled experimentally?

- Methodology : Context-dependent effects are probed using:

- Dose-Response Curves : Testing across concentrations (nM–mM) to identify therapeutic windows.

- Cell-Type Specificity : Comparing cancer vs. normal cell lines (e.g., colon cancer HT-29 vs. neuronal SH-SY5Y).

- Redox Environment Modulation : Assaying under normoxic vs. hypoxic conditions, as redox activity (e.g., resazurin reduction) varies with oxygen tension .

Q. What computational strategies are employed to predict binding modes and optimize derivatives?

- Methodology :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) into CBS (PDB: 4COO) or HSF1 (PDB: 5D5U) active sites to prioritize substituents.

- QSAR Models : Using descriptors like logP, polar surface area, and H-bond donors to correlate structure with CBS inhibition or cytoprotection .

- Library Screening : Virtual screening of in-house libraries (e.g., pyrido[2,3-d]pyrimidines) to identify analogs with improved pharmacodynamics .

Data Interpretation and Experimental Design

Q. How is redox activity quantified, and what controls are essential to avoid assay interference?

- Methodology : Redox potential is assessed via resazurin reduction assays, measuring fluorescence (λₑₓ = 560 nm, λₑₘ = 590 nm) of resorufin. Controls include:

- Negative Control : DMSO vehicle.

- Positive Control : Ascorbic acid or methylene blue.

- Interference Checks : Pre-incubating compounds with catalase/SOD to rule out ROS-mediated effects .

Q. What in vitro and in vivo models are appropriate for evaluating therapeutic potential in neurodegenerative or oncological contexts?

- In Vitro :

- Neuroprotection : Oxygen-glucose deprivation (OGD) models in primary neurons .

- Anticancer Activity : Colony formation assays in glioblastoma (U87) or colon cancer (HCT116) lines .

- In Vivo :

- Xenograft Models : HT-29 tumor-bearing mice treated with derivatives (e.g., 10 mg/kg, i.p.) to assess tumor growth inhibition .

- Toxicity Profiling : Acute toxicity studies in rodents (LD₅₀ determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.